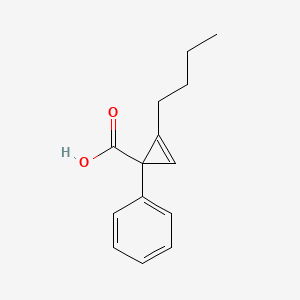
2-Butyl-1-phenylcycloprop-2-ene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-1-phenylcycloprop-2-ene-1-carboxylic acid is a cyclopropene derivative characterized by a strained three-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1-phenylcycloprop-2-ene-1-carboxylic acid typically involves the reaction of cycloprop-2-ene carboxylic acids with appropriate alkylating agents. One common method involves the use of alkyllithium reagents to generate cycloprop-2-ene carboxylate dianions, which are then functionalized by electrophiles at the vinylic position . Another approach involves the Rh-catalyzed reaction of acetylene with ethyl diazoacetate to produce cycloprop-2-ene carboxylates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale syntheses of similar cyclopropene derivatives have been achieved using scalable Rh-catalyzed procedures . These methods are advantageous due to their operational simplicity and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-Butyl-1-phenylcycloprop-2-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylates.
Reduction: Reduction reactions can yield cyclopropane derivatives.
Substitution: Nucleophilic substitution reactions are common, particularly at the strained double bond.
Common Reagents and Conditions
Common reagents used in these reactions include alkyllithium reagents, oxalyl chloride, and various electrophiles . Reaction conditions often involve low temperatures and inert atmospheres to stabilize reactive intermediates.
Major Products
Major products formed from these reactions include cyclopropane derivatives, carboxylates, and substituted cyclopropenes .
Aplicaciones Científicas De Investigación
2-Butyl-1-phenylcycloprop-2-ene-1-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Butyl-1-phenylcycloprop-2-ene-1-carboxylic acid involves its reactivity towards nucleophiles and electrophiles. The strained double bond in the cyclopropene ring makes it highly reactive, facilitating various addition and substitution reactions. Molecular targets and pathways involved include the stabilization of reactive intermediates and the formation of cyclopropenyl anions .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenylcycloprop-2-ene-1-carboxylic acid: Similar in structure but lacks the butyl group.
2-Hexylcycloprop-2-ene-1-carboxylic acid: Contains a hexyl group instead of a butyl group.
1,2-Diphenylcycloprop-2-ene-1-carboxylic acid: Features an additional phenyl group.
Uniqueness
2-Butyl-1-phenylcycloprop-2-ene-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other cyclopropene derivatives. The presence of both butyl and phenyl groups enhances its versatility in synthetic applications .
Propiedades
Número CAS |
678195-44-3 |
|---|---|
Fórmula molecular |
C14H16O2 |
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
2-butyl-1-phenylcycloprop-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C14H16O2/c1-2-3-7-12-10-14(12,13(15)16)11-8-5-4-6-9-11/h4-6,8-10H,2-3,7H2,1H3,(H,15,16) |
Clave InChI |
JTZKHEAEQZMBBJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC1(C2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[Dibutyl(chloro)stannyl]but-3-en-1-ol](/img/structure/B12531159.png)
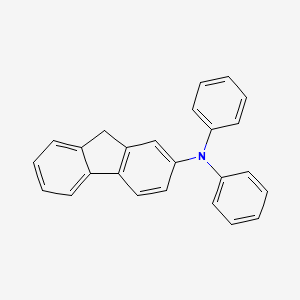
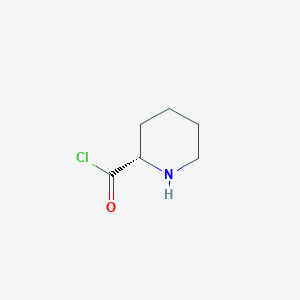

![4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531179.png)
![1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene](/img/structure/B12531182.png)
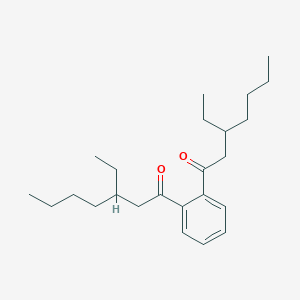
![3,5-dimethyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one](/img/structure/B12531191.png)

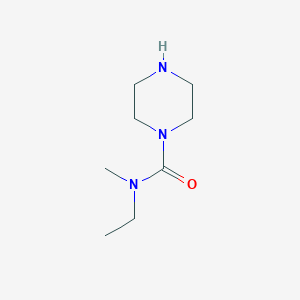
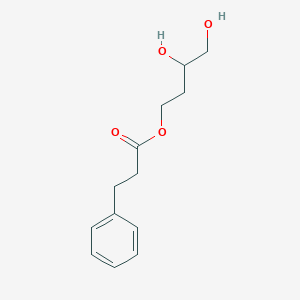
![N-Cyclohexyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-amine](/img/structure/B12531222.png)
